Although the synthesis of the exact compound "6-(amino(phenyl)methyl)pyridin-2(1H)-one" was not described in the provided papers, a closely related compound, 6-amino-substituted pyridin-2(1H)-one, was synthesized using a highly efficient and regioselective method []. This method involves the in situ generation of propiolic acid chloride, which is then reacted with acyclic β-keto N,S-acetals to form the pyridin-2(1H)-one core. Subsequent substitution reactions with various amines can be employed to introduce the desired amine substituent at the 6-position.
For example, the crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) [] reveals a planar pyridin-2(1H)-one ring system. Similarly, the crystal structure of (6R,10R,14E)-6-amino-12-ethylidene-8-methyl-6,7,10,12-tetrahydro-6,10-methanocycloocta[b]pyridin-2(1H)-one monohydrate [] also shows a planar pyridin-2(1H)-one ring.
For example, GDC-0994 (an (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one derivative) functions as a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) []. This inhibition occurs through the targeting of multiple nodes within the RAS/RAF/MEK/ERK signaling cascade, ultimately hindering the pathway's activation and downstream effects.
Similarly, perampanel, a 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile derivative [], acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. By binding to a distinct site from the glutamate binding site, perampanel prevents the activation of AMPA receptors, effectively modulating glutamatergic neurotransmission.
Anticancer Agents: Several pyridin-2(1H)-one derivatives have demonstrated promising anticancer activity. For instance, (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) is currently undergoing clinical development as an ERK1/2 inhibitor for cancer treatment [].
Anti-fibrosis Agents: Pyridin-2(1H)-one derivatives have also shown potential for treating fibrotic diseases. Their anti-fibrotic effects are often evaluated using NIH3T3 cell viability assays [].
Antimicrobial Agents: Many substituted pyridin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds often exhibit moderate to potent activity and hold promise for developing novel antimicrobial drugs [, , , , , , ].
Anti-inflammatory Agents: Certain pyridin-2(1H)-one derivatives possess anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs. Their efficacy is often assessed using models like the phenylquinone writhing test in mice and the acetic acid writhing test in rats [].
Antiviral Agents: Some pyridin-2(1H)-one derivatives have been identified as potential antiviral agents, particularly against HIV-1. For example, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its 4,7-dichloro analogue (L-697,661) demonstrated potent inhibition of HIV-1 reverse transcriptase and viral spread in cell culture [, ].
Anticonvulsant Agents: Research has shown that certain pyridin-2(1H)-one derivatives possess anticonvulsant activity [].
Antioxidant Agents: Pyridin-2(1H)-one derivatives have also been investigated for their antioxidant properties. Their ability to scavenge free radicals and inhibit nitric oxide production makes them potential candidates for mitigating oxidative stress-related conditions [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7